Cyanoacetone sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoacetone sodium, also known as sodium cyanoacetone, is an organic compound with the molecular formula C4H4NNaO. It is a sodium salt of cyanoacetone, characterized by the presence of a nitrile group (-CN) and a ketone group (-CO). This compound is used as a synthetic intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanoacetone sodium can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products . The general reaction scheme is as follows:
CH3CN+CH3COOR+MOH→CH3COCH2CN+ROH
where R is an alkyl group, and M is an alkali metal such as sodium or potassium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Cyanoacetone sodium undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The ketone group can undergo condensation reactions with aldehydes or other ketones, forming larger molecules.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes and ketones, with acidic or basic catalysts.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Condensation Reactions: Formation of β-keto nitriles or other larger molecules.
Reduction: Formation of primary amines.
Scientific Research Applications
Cyanoacetone sodium is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmacologically active compounds.
Materials Science: As a precursor for the preparation of polymers and other advanced materials.
Catalysis: As a ligand or intermediate in catalytic processes.
Mechanism of Action
The mechanism of action of cyanoacetone sodium involves its functional groups, which participate in various chemical reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of the sodium ion, which stabilizes the negative charge on the intermediate species.
Comparison with Similar Compounds
Similar Compounds
Acetone Cyanohydrin: Similar in structure but contains a hydroxyl group instead of a nitrile group.
Cyanoacetic Acid: Contains a carboxyl group instead of a ketone group.
Ethyl Cyanoacetate: An ester derivative of cyanoacetic acid.
Uniqueness
Cyanoacetone sodium is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C4H5NNaO |
---|---|
Molecular Weight |
106.08 g/mol |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |
InChI Key |
AWDAGITZFQFGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.